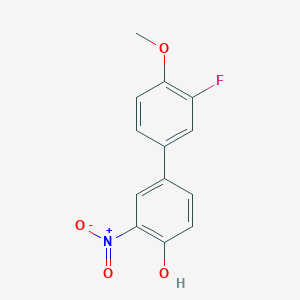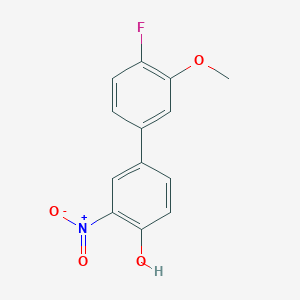
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is an organic compound with a variety of applications in research and industry. It is a yellow-orange crystalline solid with a molecular weight of 217.57 g/mol. 4-MCPN is a nitrophenol, a type of phenol which has been nitrated with one or more nitro groups. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in polymerization reactions, and as a reagent in the synthesis of heterocyclic compounds. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has been used to study the structure and function of proteins, and has been found to be useful in the synthesis of biopolymers.
作用机制
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. It is capable of forming hydrogen bonds and van der Waals forces with other molecules, allowing it to bind to them and alter their structure and function. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% can also interact with enzymes and receptors, allowing it to modulate their activity and affect cellular processes.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of receptors involved in the regulation of cellular processes. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has also been found to have anti-inflammatory and antioxidant activities, and to have an inhibitory effect on the growth of certain types of cancer cells.
实验室实验的优点和局限性
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has a number of advantages for use in laboratory experiments. It is relatively stable and easy to handle, and it is relatively non-toxic. It is also relatively inexpensive and widely available. However, 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% is also highly reactive and can be difficult to store for long periods of time. In addition, its reactivity can make it difficult to control and predict the outcome of laboratory experiments.
未来方向
Future research on 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% could focus on its potential applications in medicine and agriculture. For example, further research could explore its potential use as an anti-inflammatory agent or as an inhibitor of certain types of cancer cells. Additionally, further research could explore its potential use as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could explore its potential use as a reagent in the synthesis of heterocyclic compounds and biopolymers.
合成方法
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% can be synthesized by two main methods, nitration and diazotization. Nitration is the reaction of an aromatic compound with nitric acid and sulfuric acid, resulting in the formation of a nitro group. In the case of 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%, the reaction is carried out at 0-5°C with a mixture of nitric and sulfuric acids. Diazotization is the reaction of an amine with nitrous acid or nitrite, resulting in the formation of a diazonium salt. In the case of 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%, the reaction is carried out at room temperature with a mixture of sodium nitrite and hydrochloric acid.
属性
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-4-10(6-11(14)5-8)9-2-3-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBSXYYEGCRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686277 |
Source


|
| Record name | 3'-Chloro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-methylphenyl)-2-nitrophenol | |
CAS RN |
1261956-71-1 |
Source


|
| Record name | 3'-Chloro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)